molecular formula C22H24N2O4 B5003001 methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate

methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate

Cat. No.: B5003001
M. Wt: 380.4 g/mol
InChI Key: VXAVWRVJDLJFLR-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate is a synthetic organic compound with a complex structure involving a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate generally involves several key steps:

  • Formation of Benzoxazole Ring: : Starting from an appropriate o-aminophenol and a carboxylic acid, the benzoxazole ring is formed via cyclization.

  • Introduction of 3-phenylpropyl Group: : Through a Friedel-Crafts alkylation, the 3-phenylpropyl group is introduced.

  • Coupling with Butanoate Group: : The final step involves coupling the benzoxazole derivative with 4-aminobutanoate, forming the desired ester compound.

Industrial Production Methods

Industrial synthesis often leverages high-throughput techniques and optimized reaction conditions, using catalysts and solvents that enhance yield and purity. Purification steps like recrystallization and chromatography are critical for obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenyl or alkyl groups, using agents like KMnO₄ or H₂O₂.

  • Reduction: : Reduction of specific functional groups can be achieved with reagents like LiAlH₄ or NaBH₄.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or ester group.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ in acidic or basic medium.

  • Reduction: : LiAlH₄ in ether or NaBH₄ in methanol.

  • Substitution: : Alkyl halides for nucleophilic substitution or acyl chlorides for electrophilic substitution.

Major Products

Depending on the reaction conditions, major products include modified esters, substituted aromatic compounds, or oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can act as a building block for synthesizing more complex molecules, especially in organic synthesis and material science.

Biology

Biologically, methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate can be used as a probe to study enzyme interactions or cellular pathways.

Medicine

In medicine, its potential as a pharmacophore makes it a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, this compound's unique properties make it useful in the development of new materials or as an additive in various chemical processes.

Mechanism of Action

The exact mechanism of action depends on its application. For instance, as a pharmacophore, it interacts with molecular targets such as enzymes or receptors, altering their activity. The benzoxazole ring often plays a crucial role in binding interactions, while the ester group can facilitate cellular uptake or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobutanoate: : Shares the butanoate ester but lacks the benzoxazole ring.

  • 3-phenylpropyl derivatives: : Compounds with a 3-phenylpropyl group but different core structures.

  • Benzoxazole analogs: : Compounds with a benzoxazole ring but varying substituents.

Uniqueness

What sets methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate apart is its combination of these structural elements, providing a unique profile in terms of chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[[2-(3-phenylpropyl)-1,3-benzoxazole-5-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-21(25)11-6-14-23-22(26)17-12-13-19-18(15-17)24-20(28-19)10-5-9-16-7-3-2-4-8-16/h2-4,7-8,12-13,15H,5-6,9-11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVWRVJDLJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC2=C(C=C1)OC(=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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